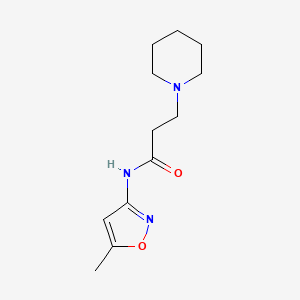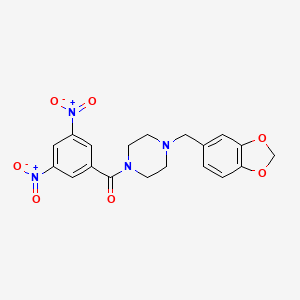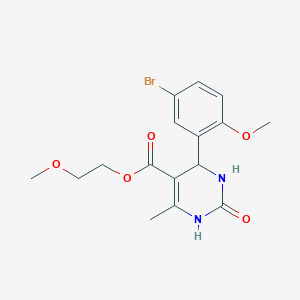![molecular formula C19H25N3O2S2 B11502408 N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11502408.png)
N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that combines the unique structural features of adamantane and benzothiadiazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzothiadiazole is a heterocyclic compound with applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts . The resulting adamantane derivative is then subjected to further reactions to introduce the benzothiadiazole and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of microwave irradiation to increase yields and reduce reaction times . The use of catalysts, such as copper(II) acetate, and specific solvents, like acetonitrile, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The benzothiadiazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the sulfonamide .
Scientific Research Applications
N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The adamantane moiety provides stability and rigidity, while the benzothiadiazole and sulfonamide groups allow for specific interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-((3R,5R,7R)-Adamantan-1-yl)ethyl)acetamide: Another adamantane derivative with similar structural features.
N-(adamantan-1-yl)amides: Compounds with similar adamantane moieties but different functional groups.
Adamantan-1-yl acrylate: A compound with an adamantane moiety and an acrylate group.
Uniqueness
N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of adamantane and benzothiadiazole structures, which provide both stability and reactivity. This combination allows for a wide range of applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C19H25N3O2S2 |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C19H25N3O2S2/c1-11-3-4-16-17(21-25-20-16)18(11)26(23,24)22-12(2)19-8-13-5-14(9-19)7-15(6-13)10-19/h3-4,12-15,22H,5-10H2,1-2H3 |
InChI Key |
UOGUERLATFLADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC(C)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide](/img/structure/B11502328.png)
![(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid](/img/structure/B11502333.png)
![{7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11502341.png)
![5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11502354.png)
![6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11502374.png)

![Ethyl 2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl}acetate](/img/structure/B11502376.png)
![Ethyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11502378.png)
![2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone](/img/structure/B11502380.png)


![3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide](/img/structure/B11502392.png)
![[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone](/img/structure/B11502399.png)
